(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
(3-methyl-1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDJTMRYLXMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reduction of Aldehydes
One common method to synthesize (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves the reduction of the corresponding aldehyde, (3-methyl-1-phenyl-1H-pyrazol-4-yl)carbaldehyde. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) in diethyl ether.
- Dissolve (3-methyl-1-phenyl-1H-pyrazol-4-yl)carbaldehyde in diethyl ether.
- Add LiAlH4 slowly while maintaining a low temperature (around 0°C).
- Stir for about an hour, then quench with a saturated ammonium chloride solution.
- Extract with diethyl ether, wash with water and brine, and dry over sodium sulfate.
Synthesis from Pyrazole Derivatives
Another approach involves synthesizing the pyrazole ring first and then modifying it to obtain the desired alcohol. For instance, starting with 1-phenyl-3-methyl-5-pyrazolone, one can synthesize the aldehyde intermediate and then reduce it to the alcohol.
- Synthesis of Pyrazolone:
- React ethyl acetoacetate with phenylhydrazine in the presence of tungstophosphoric acid.
- Reflux for 3 hours, cool, and filter to obtain the pyrazolone.
- Conversion to Aldehyde:
- Treat the pyrazolone with POCl3 in DMF to form the aldehyde.
- Neutralize with NaHCO3 and recrystallize from ethanol.
- Reduction to Alcohol:
- Use LiAlH4 as described in Section 2.1.
Analysis of Preparation Methods
| Method | Starting Material | Reagents | Yield | Conditions |
|---|---|---|---|---|
| Reduction of Aldehyde | (3-Methyl-1-phenyl-1H-pyrazol-4-yl)carbaldehyde | LiAlH4, Diethyl Ether | 80-90% | 0°C, 1 hour |
| Pyrazole Derivative Synthesis | Ethyl Acetoacetate, Phenylhydrazine | Tungstophosphoric Acid, POCl3 | 38.2% (aldehyde step) | Reflux, Ice Bath |
The reduction method is generally more straightforward and efficient, offering higher yields. However, the synthesis from pyrazole derivatives provides a broader scope for modification and can be useful when specific pyrazole intermediates are readily available.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Scientific Research Applications
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with a range of scientific, industrial, and potential therapeutic applications. Its primary applications stem from its role as a chemical intermediate, its biological activities, and its unique chemical properties.
Scientific Research Applications
- Chemical Synthesis: this compound is a versatile intermediate in synthesizing various pyrazole derivatives. These derivatives are used in developing new materials and catalysts. The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a related compound, highlights the utility of these compounds in creating complex molecules .
- Biological Studies: The compound is valuable in studying cellular processes due to its inherent biological activity. Researchers use it to probe molecular targets and pathways, furthering the understanding of biochemical mechanisms.
- Drug Development: this compound's potential antimicrobial, anti-inflammatory, and anticancer properties make it a candidate for developing new therapeutic agents. Pyrazolone derivatives, which share structural similarities, are explored as anti-inflammatory candidates .
Industrial Applications
- Production of Agrochemicals: Pyrazole derivatives are essential in producing agrochemicals, contributing to developing pesticides, herbicides, and fungicides.
- Dyes: The compound is used in the synthesis of dyes, leveraging its chemical properties to introduce specific colors and functionalities.
- Other Industrial Products: this compound is a component in manufacturing various industrial products, exploiting its chemical reactivity and stability.
Chemical Reactions
- Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
- Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. Common reducing agents include sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide may be used in these reactions.
Mechanism of Action
The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, highlighting differences in substituents and their impacts on properties:
Key Observations :
- Steric and Electronic Effects : The phenyl group at position 1 in the target compound increases steric hindrance compared to the methyl group in its analogue (C₁₁H₁₂N₂O) . This reduces reactivity in nucleophilic substitutions but enhances π-π stacking in receptor binding.
- Solubility : The introduction of a pyridinyl group (C₁₆H₁₅N₃O) improves aqueous solubility, making it more suitable for biological assays .
- Bioactivity : Compounds with fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) exhibit enhanced anticancer activity due to improved DNA intercalation .
Physicochemical Properties
- Melting Points: Pyrazole methanol derivatives typically exhibit melting points between 150–250°C. For example, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol melts at 159–161°C , while the methylthiophenyl analogue shows a higher range (202–204°C) due to increased molecular symmetry .
- Stability : Sulfur-containing derivatives (e.g., methylthiophenyl) are prone to oxidation, necessitating inert storage conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives. Microwave-assisted synthesis (160 W, 70°C, 200 psi) significantly reduces reaction time (180–300 seconds) and improves yield compared to conventional methods . Optimization involves adjusting solvent polarity (e.g., ethanol or chloroform), catalysts (e.g., pyridinium hydrobromide perbromide), and purification via column chromatography (SiO₂, CH₂Cl₂:EtOAc 4:1) .
- Key Data : Yields up to 93% are achievable using microwave irradiation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodology :
- NMR : Look for pyrazole ring protons (δ 7.42–8.12 ppm) and methyl/methanol groups (δ 2.30–2.41 ppm) .
- FT-IR : Identify C=N (1610 cm⁻¹) and O-H (3343 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 376 for derivatives) and fragmentation patterns .
- Validation : Cross-reference with PubChem data (CAS 153863-35-5) for consistency .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance the understanding of this compound's electronic properties and reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict sites for electrophilic/nucleophilic attacks and correlate with biological activity .
- Applications : DFT-guided design of derivatives with improved binding affinity to microbial enzymes (e.g., cytochrome P450) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Approach :
- Use multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to cross-validate results .
- Account for pharmacokinetic variables (e.g., solubility, metabolic stability) via HPLC and in vitro ADMET profiling .
- Case Study : Discrepancies in IC₅₀ values between bacterial and fungal models may arise from membrane permeability differences .
Q. How can molecular modeling elucidate the mechanism of action in antitumor applications?
- Methodology : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (100 ns trajectories) .
- Key Insight : The pyrazole ring and methanol group form hydrogen bonds with active-site residues (e.g., Lys721 in EGFR), inhibiting ATP binding .
Methodological Challenges and Solutions
Q. What are the best practices for synthesizing derivatives with enhanced pharmacological profiles?
- Design Principles :
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to boost antimicrobial activity .
- Replace the phenyl group with bioisosteres (e.g., thiophene) to improve solubility .
- Synthetic Workflow : Use one-pot multi-component reactions (MCRs) to efficiently generate imidazole-pyrazole hybrids .
Q. How can researchers mitigate instability issues during long-term storage of this compound?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
